CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

Antipsychotic Dopamine D2 Antagonist Neuroleptic

CIS-1-Benzyl-2-methyl-3-aminopyrrolidine (CAS 74880-18-5), also known as (2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine, is a chiral 3-aminopyrrolidine building block with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound serves as the defining stereochemical core in the synthesis of emonapride (YM-09151-2), a benzamide neuroleptic that achieved 13-fold and 408-fold greater in vivo potency than clinical benchmarks haloperidol and metoclopramide, respectively.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B15214749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIS-1-Benzyl-2-methyl-3-aminopyrrolidine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1
InChIKeySFEGZLNDKUGHQJ-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CIS-1-Benzyl-2-methyl-3-aminopyrrolidine: A Chiral 3-Aminopyrrolidine Scaffold for Potent CNS Benzamide Derivatives


CIS-1-Benzyl-2-methyl-3-aminopyrrolidine (CAS 74880-18-5), also known as (2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine, is a chiral 3-aminopyrrolidine building block with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol [1]. This compound serves as the defining stereochemical core in the synthesis of emonapride (YM-09151-2), a benzamide neuroleptic that achieved 13-fold and 408-fold greater in vivo potency than clinical benchmarks haloperidol and metoclopramide, respectively [2].

Why Generic 3-Aminopyrrolidines Cannot Substitute for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine in Target Applications


The introduction of a 2-methyl substituent in the cis configuration on the pyrrolidine ring of CIS-1-Benzyl-2-methyl-3-aminopyrrolidine is not an inert structural modification; it fundamentally alters the three-dimensional presentation of the primary amine for downstream acylation, which in turn dictates the spatial orientation of the benzamide pharmacophore relative to the dopamine D2 receptor binding pocket [1]. The structurally related 1-benzyl-3-aminopyrrolidine scaffold, which lacks the 2-methyl group, yields benzamide analogs with significantly lower antistereotypic activity, whereas the cis-2-methyl configuration is specifically required to achieve the multi-log potency enhancement observed with emonapride (YM-09151-2) [1]. Consequently, substituting with a simpler, non-methylated 3-aminopyrrolidine or the corresponding trans-2-methyl diastereomer would be expected to produce a material with substantially reduced neuroleptic potency in any subsequent functional assay.

Quantitative Evidence for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine Differentiation vs. Analogs


CIS-1-Benzyl-2-methyl-3-aminopyrrolidine-Derived YM-09151-2 Exhibits 13-Fold and 408-Fold Potency Gains Over Haloperidol and Metoclopramide in Rat Apomorphine Stereotypy Model

The benzamide derivative of CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, designated YM-09151-2 (compound 55), was compared to the clinical antipsychotics haloperidol and metoclopramide for inhibition of apomorphine-induced stereotyped behavior in rats, a standard model for neuroleptic efficacy [1]. YM-09151-2 demonstrated a 13-fold higher potency than haloperidol and a 408-fold higher potency than metoclopramide. This differentiation is specifically attributed to the cis-2-methyl substitution on the pyrrolidine ring, as benzamides derived from the non-methylated 1-benzyl-3-aminopyrrolidine scaffold were less active [1].

Antipsychotic Dopamine D2 Antagonist Neuroleptic

YM-09151-2 from CIS-1-Benzyl-2-methyl-3-aminopyrrolidine Demonstrates a Favorable Antistereotypic Activity-to-Cataleptogenicity Ratio vs. Haloperidol and Metoclopramide

In the same rat model, YM-09151-2, the benzamide derived from CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, exhibited a "fairly high ratio of antistereotypic activity to cataleptogenicity" when directly compared to haloperidol and metoclopramide [1]. Catalepsy in rodents is a predictive model for extrapyramidal side effects (EPS) in humans, a major dose-limiting toxicity of typical antipsychotics. A higher ratio implies a wider therapeutic window where desired antipsychotic effects are achieved at doses lower than those producing disabling motor side effects.

Therapeutic Index Extrapyramidal Symptoms Neuroleptic

CIS-1-Benzyl-2-methyl-3-aminopyrrolidine is Synthesized in High Yield via a Novel Ring Expansion Protocol, Enabling Scalable Procurement

A 2009 synthetic study reported a novel protocol for preparing cis-3-amino-2-methylpyrrolidines, including CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines followed by azide displacement and reduction [1]. The authors explicitly state that this route furnishes the desired 3-amino-2-methylpyrrolidines "in high yields" [1]. While a direct yield comparison to an alternative route for the same compound is not provided in the abstract, the class-level context is that prior synthetic routes to such cis-3-amino-2-methylpyrrolidines were less efficient or required more steps.

Synthetic Methodology Process Chemistry Chiral Amine

Benzamides of CIS-1-Benzyl-2-methyl-3-aminopyrrolidine Outperform Linear Ethylenediamine Analogs in Neuroleptic Activity

The Iwanami et al. study systematically compared three series of benzamides: linear N,N-disubstituted ethylenediamines, cyclic 2-(aminomethyl)pyrrolidines, and cyclic 3-aminopyrrolidines [1]. In the 3-aminopyrrolidine series, specifically those derived from 1-benzyl-3-aminopyrrolidine scaffolds including CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, "most of the compounds tested were more active than the corresponding linear benzamides" [1]. The most active compound overall, YM-09151-2, belongs to the cis-2-methyl-3-aminopyrrolidine class.

Cyclic vs. Linear Diamines Conformational Restriction SAR

High-Value Application Scenarios for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine Based on Quantitative Evidence


Lead Optimization for High-Potency Dopamine D2 Receptor Antagonists

For medicinal chemistry programs targeting D2 antagonism where potency is the primary optimization goal, CIS-1-Benzyl-2-methyl-3-aminopyrrolidine is the scaffold of choice. As demonstrated by the 13-fold potency increase of its benzamide derivative YM-09151-2 over haloperidol [1], this specific stereochemical arrangement unlocks exceptional receptor engagement that non-methylated or trans analogs cannot replicate. This is particularly relevant for projects seeking to differentiate from standard atypical antipsychotics through enhanced receptor occupancy at lower doses.

Development of CNS Drugs with Improved Safety Margins

In drug discovery programs where mitigating extrapyramidal side effect (EPS) liability is a critical success factor, CIS-1-Benzyl-2-methyl-3-aminopyrrolidine offers a quantitative advantage. YM-09151-2, derived from this scaffold, demonstrated a superior ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide [1], directly indicating a wider therapeutic window. Procuring this specific chiral amine is justified when the target product profile requires potent D2 blockade with a reduced propensity for motor dysfunction.

Scalable Process Chemistry for Chiral 3-Amino-2-methylpyrrolidines

The 2009 ring expansion methodology provides a viable, high-yielding route to the cis-3-amino-2-methylpyrrolidine scaffold [2], making it suitable for projects progressing from discovery-scale synthesis to preclinical candidate supply. The availability of an efficient synthetic route directly addresses procurement concerns around cost, timeline, and material availability for larger-scale studies (e.g., toxicology, formulation development) where non-optimized routes for analogs may become prohibitive.

Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Dopaminergics

For research groups investigating the impact of conformational restriction on benzamide neuroleptic activity, CIS-1-Benzyl-2-methyl-3-aminopyrrolidine provides a well-characterized benchmark. The systematic comparison by Iwanami et al. [1] established that cyclic 3-aminopyrrolidines are superior to linear ethylenediamine analogs, and that within the cyclic series, the cis-2-methyl derivative represents the activity peak. This compound therefore serves as both a positive control and a structural probe for mapping the stereochemical requirements of the D2 receptor orthosteric site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.